1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting phenylacetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3), followed by basification with potassium hydroxide.
Quinazoline Core Formation: The quinazoline core can be synthesized by cyclization reactions involving appropriate precursors such as anthranilic acid derivatives.
Coupling of Oxadiazole and Quinazoline: The final step involves coupling the oxadiazole moiety with the quinazoline core under suitable conditions, often using reagents like Cs2CO3 in dry DMF.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaH in DMF with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Known for their antimicrobial and anti-inflammatory properties.
Quinazoline Derivatives: Widely studied for their anticancer and enzyme inhibitory activities.
Uniqueness
1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione is unique due to its combined structural features of oxadiazole and quinazoline, which confer a broad spectrum of biological activities .
Properties
Molecular Formula |
C20H18N4O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propylquinazoline-2,4-dione |
InChI |
InChI=1S/C20H18N4O3/c1-2-12-23-19(25)15-10-6-7-11-16(15)24(20(23)26)13-17-21-18(22-27-17)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
InChI Key |
FDHQVLUNWGFPMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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